N-[4-(1H-tetrazol-1-yl)phenyl]butanamide
Description
Significance of Tetrazole and Butanamide Scaffolds in Molecular Design
The tetrazole ring, a five-membered aromatic ring containing four nitrogen atoms, is a prominent scaffold in medicinal chemistry. beilstein-journals.orgnih.govresearchgate.netresearchgate.net It is widely recognized as a bioisostere of the carboxylic acid group, meaning it can mimic the properties of a carboxylic acid in a biological system while offering potential advantages. beilstein-journals.orghilarispublisher.com These advantages can include enhanced metabolic stability, increased lipophilicity, and improved oral bioavailability of drug candidates. beilstein-journals.orghilarispublisher.com The tetrazole moiety is a key component in several marketed drugs with a broad range of therapeutic applications, including antihypertensive, anticancer, antibacterial, and antiviral agents. beilstein-journals.orglifechemicals.com Its ability to participate in hydrogen bonding and coordinate with metal ions also makes it a versatile component in the design of functional materials. lifechemicals.com
The butanamide scaffold, a derivative of butyric acid, belongs to the class of fatty amides. drugbank.com Amide bonds are fundamental in biochemistry, forming the backbone of proteins, and are present in a vast number of biologically active molecules. The butanamide group can influence a molecule's polarity, solubility, and ability to form hydrogen bonds, all of which are critical for its interaction with biological targets. The flexibility of the butyl chain can also allow for optimal positioning of the molecule within a binding site.
The combination of these two scaffolds in N-[4-(1H-tetrazol-1-yl)phenyl]butanamide results in a molecule with a rich potential for diverse chemical interactions and biological activities.
| Scaffold | Key Features in Molecular Design |
| Tetrazole | Bioisostere of carboxylic acid beilstein-journals.orghilarispublisher.com |
| Enhances metabolic stability and lipophilicity beilstein-journals.org | |
| Found in numerous marketed drugs lifechemicals.com | |
| Participates in hydrogen bonding and metal coordination lifechemicals.com | |
| Butanamide | Influences polarity and solubility drugbank.com |
| Capable of forming hydrogen bonds | |
| Provides conformational flexibility |
Overview of the this compound Structural Framework
The molecular architecture of this compound consists of a central phenyl ring substituted at the para position with a 1H-tetrazol-1-yl group and a butanamide group. This arrangement has several key structural implications:
Planarity and Rigidity: The phenyl and tetrazole rings are aromatic and thus largely planar. The linkage between them, however, allows for some rotational freedom.
Hydrogen Bonding Capabilities: The amide group of the butanamide moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atoms of the tetrazole ring can also act as hydrogen bond acceptors.
Lipophilic and Hydrophilic Regions: The butyl chain of the butanamide and the phenyl ring contribute to the molecule's lipophilicity, while the tetrazole and amide functionalities provide hydrophilic character. This amphipathic nature can influence its solubility and membrane permeability.
The specific isomer, 1H-tetrazol-1-yl, indicates that the phenyl group is attached to the N1 position of the tetrazole ring. This is a crucial detail as the point of attachment can significantly affect the electronic properties and spatial arrangement of the molecule, and consequently its biological activity.
Research Landscape and Knowledge Gaps for this compound Derivatives
While direct and extensive research on this compound itself is not widely published, the broader class of molecules containing both tetrazole and amide functionalities is an active area of investigation. Studies on related derivatives provide valuable insights into the potential of this structural motif.
For instance, research on N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives has identified potent xanthine (B1682287) oxidase inhibitors, suggesting a role for this scaffold in treating hyperuricemia and gout. nih.gov In this case, the tetrazole moiety was strategically introduced to form a crucial hydrogen bond with the enzyme's active site. nih.gov Similarly, a series of N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives have been synthesized and evaluated for their anticonvulsant activity, with some compounds showing promising results. mdpi.com
These studies highlight a common theme: the use of the tetrazole-phenyl-amide core as a template for developing targeted therapeutic agents. The butanamide chain, in particular, offers a readily modifiable site for introducing various substituents to fine-tune the molecule's properties and optimize its interaction with a specific biological target.
Future research directions could include:
Systematic Synthesis and Biological Screening: The synthesis of a library of N-[4-(1H-tetrazol-1-yl)phenyl]alkanamide derivatives with varying alkyl chain lengths to establish clear structure-activity relationships.
Exploration of Different Isomers: Investigating the synthesis and properties of other positional isomers, such as those with the tetrazole group at the meta or ortho positions of the phenyl ring, or attached via a different nitrogen atom of the tetrazole ring.
Computational Modeling: Employing molecular docking and other computational techniques to predict the potential biological targets for this class of compounds and to guide the design of more potent and selective derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C11H13N5O |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]butanamide |
InChI |
InChI=1S/C11H13N5O/c1-2-3-11(17)13-9-4-6-10(7-5-9)16-8-12-14-15-16/h4-8H,2-3H2,1H3,(H,13,17) |
InChI Key |
KVUHXXHQPFNUCF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)N2C=NN=N2 |
Origin of Product |
United States |
Advanced Spectroscopic and Crystallographic Elucidation of N 4 1h Tetrazol 1 Yl Phenyl Butanamide Structure
Elemental Analysis (CHN) for Purity and Composition Verification
Elemental analysis is an essential analytical technique in synthetic chemistry, providing fundamental insight into the elemental composition of a synthesized compound. This method is crucial for verifying the empirical formula and assessing the purity of a newly created substance like N-[4-(1H-tetrazol-1-yl)phenyl]butanamide. The technique involves the combustion of a small, precisely weighed sample, followed by the quantitative determination of the resulting gaseous products, primarily carbon dioxide, water, and nitrogen gas.
The data obtained from elemental analysis are presented as the weight percentage of each element—carbon (C), hydrogen (H), and nitrogen (N)—present in the compound. These experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% deviation, is a strong indicator of the sample's purity and corroborates the proposed chemical structure. nih.gov
For this compound, the molecular formula is C₁₁H₁₃N₅O. Based on this formula, the theoretical elemental composition has been calculated.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 57.13 |
| Hydrogen | H | 5.67 |
| Nitrogen | N | 30.28 |
The theoretical values presented in Table 1 serve as the benchmark for experimental verification. The congruence of experimentally obtained data with these calculated percentages would confirm the atomic composition of this compound, thereby validating the structural elucidation derived from spectroscopic methods and confirming the successful synthesis of the target molecule in high purity.
Theoretical and Computational Chemistry of N 4 1h Tetrazol 1 Yl Phenyl Butanamide
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system, MD simulations provide detailed information about the conformational flexibility and dynamics of N-[4-(1H-tetrazol-1-yl)phenyl]butanamide. nih.govresearchgate.net These simulations can reveal how the molecule behaves in different environments, such as in a solvent, and can identify stable conformations and the pathways of transition between them. This is particularly useful for understanding how the flexible butanamide chain might orient itself relative to the more rigid phenyl-tetrazole core. nih.gov
Molecular Mechanics (MM) Modeling for Conformational Landscapes
Molecular Mechanics (MM) modeling offers a computationally less expensive alternative to quantum methods for exploring the conformational landscapes of molecules. nih.gov MM methods use classical physics to model the potential energy of a system as a function of its atomic coordinates. By systematically altering bond rotations and calculating the corresponding energy, MM can map the potential energy surface of this compound. nih.gov This mapping reveals the molecule's preferred low-energy conformations (local and global minima) and the energy barriers required to transition between them, providing a comprehensive picture of its conformational possibilities. nih.gov
Hirshfeld Surface Analysis and Intermolecular Contact Studies
Hirshfeld surface analysis is a powerful technique for visualizing and quantifying the various intermolecular interactions that stabilize a molecule's crystal structure. nih.govnih.gov The Hirshfeld surface is a unique boundary for a molecule within a crystal, defined by the points where the electron contribution from the molecule is equal to the contribution from all other molecules.
An illustrative breakdown of intermolecular contacts from a Hirshfeld analysis is presented below.
| Intermolecular Contact | Illustrative Contribution (%) |
| H···H | 49.4 |
| C···H/H···C | 23.2 |
| O···H/H···O | 20.0 |
| N···H/H···N | 3.3 |
| C···C | 3.4 |
| Other | 0.7 |
Note: The percentages are based on a representative compound from the literature and serve to illustrate the type of data generated by Hirshfeld surface analysis. nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential.
Typically, regions of negative potential (nucleophilic sites) are colored red, indicating an excess of electrons, while regions of positive potential (electrophilic sites) are colored blue, indicating a relative deficiency of electrons. researchgate.net Green and yellow areas represent intermediate or neutral potential. For this compound, an MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atoms of the tetrazole ring, highlighting these as likely sites for hydrogen bonding and electrophilic attack. nih.gov Conversely, the hydrogen atom of the amide N-H group would exhibit a positive potential, identifying it as a hydrogen bond donor site. mdpi.com This analysis is crucial for understanding reactivity and non-covalent interactions. nih.gov
Tautomerism Studies of the Tetrazole Ring (e.g., 1H vs. 2H tautomers)
The tetrazole ring system, a key structural feature of this compound, is characterized by its ability to exist in different tautomeric forms. This phenomenon, known as prototropic tautomerism, involves the migration of a proton between the nitrogen atoms of the heterocyclic ring. For N-substituted tetrazoles, the most significant tautomeric equilibrium is that between the 1H and 2H isomers. researchgate.net These tautomers possess distinct chemical and physicochemical properties, making the study of their relative stabilities and interconversion crucial for understanding the molecule's behavior. researchgate.net
Theoretical and computational chemistry methods, particularly high-level ab initio calculations and density functional theory (DFT), have proven to be invaluable tools for investigating the tautomeric equilibrium of tetrazole and its derivatives. nih.govscispace.com These studies provide detailed insights into the geometric parameters, electronic structures, and relative energies of the different tautomeric forms.
For the parent tetrazole molecule, computational studies have established that the 2H-tetrazole is the energetically preferred tautomer in the gas phase. uq.edu.au However, the tautomeric equilibrium is highly sensitive to the surrounding environment. uq.edu.ausci-hub.se In nonpolar solutions, both the 1H and 2H forms are predicted to be present in comparable amounts. uq.edu.ausci-hub.se Conversely, in media with a high dielectric constant, the more polar 1H tautomer becomes the dominant species. uq.edu.ausci-hub.se This solvent-dependent equilibrium is a critical consideration in predicting the behavior of tetrazole-containing compounds in different chemical and biological systems.
While specific computational studies on this compound are not extensively available, the principles derived from studies on tetrazole and other substituted phenyltetrazoles can be applied. The presence of the butanamide-substituted phenyl group at the N1 position is expected to influence the electronic properties of the tetrazole ring and, consequently, the tautomeric preference.
Detailed Research Findings from Model Systems
To illustrate the energetic differences between the 1H and 2H tautomers, data from high-level ab initio molecular orbital calculations for the parent tetrazole molecule are presented below. These calculations incorporate electron correlation at the quadratic configuration interaction [QCISD(T)] level with extensive basis sets. uq.edu.au
| Medium | Dielectric Constant (ε) | Calculated Free Energy Change (ΔG) in kJ/mol |
|---|---|---|
| Gas Phase | 1 | -7 |
| Nonpolar Solution | 2 | 1 |
| Polar Solution | 40 | 12 |
This table is interactive. Click on the headers to sort the data.
The negative free energy change in the gas phase indicates that 2H-tetrazole is more stable than 1H-tetrazole. uq.edu.au As the polarity of the medium increases, the free energy change becomes positive, signifying a shift in the equilibrium towards the more polar 1H tautomer. uq.edu.ausci-hub.se
Further insights into the relative stabilities can be obtained from high-level ab initio electronic structure calculations, including extrapolations to the complete basis set (CBS) limit. For the parent tetrazole, the relative CCSD(T)/CBS energy of 1H-tetrazole is 2.07 kcal/mol higher than that of 2H-tetrazole. nih.gov
| Tautomer | Relative Energy (kcal/mol) | Computational Method |
|---|---|---|
| 1H-Tetrazole | 2.07 | CCSD(T)/CBS |
| 2H-Tetrazole | 0.00 | CCSD(T)/CBS |
This table is interactive. Click on the headers to sort the data.
The substituent on the phenyl ring in this compound can also exert electronic effects that modulate the tautomeric equilibrium. Studies on substituted 5-X-1,2,3,4-tetrazoles have shown that both electronic and steric effects of the substituent influence the ratio of the 1H and 2H tautomers. chemrxiv.orgtubitak.gov.tr For instance, electron-withdrawing groups can favor one tautomer over the other. tubitak.gov.tr
In the solid state, it has been observed for unsubstituted tetrazole and 5-chlorotetrazole that the more polar 1H-tautomeric form is exclusively present. researchgate.net This is attributed to intermolecular interactions in the crystal lattice that favor the more polar tautomer.
Mechanistic Investigations of N 4 1h Tetrazol 1 Yl Phenyl Butanamide and Its Reactivity
Elucidation of Reaction Pathways and Transition States
The formation and reactions of N-[4-(1H-tetrazol-1-yl)phenyl]butanamide involve several potential pathways. The synthesis of the tetrazole moiety itself can proceed via cycloaddition reactions. For instance, the reaction of nitriles with sodium azide (B81097), often catalyzed by zinc salts, is a common method for forming 5-substituted 1H-tetrazoles. organic-chemistry.org Another approach involves the use of powerful diazotizing reagents like FSO2N3 to transform amidines into tetrazoles under mild, aqueous conditions. organic-chemistry.org
Once formed, the tetrazole ring exhibits a degree of aromaticity and can participate in various reactions. The nitrogen atoms of the tetrazole ring possess σ-lone pairs, enabling them to act as hydrogen bond acceptors, a feature crucial for its interaction with biological receptors. nih.gov Computational studies on related tetrazole compounds help in understanding the transition states of these reactions, often involving the calculation of activation energies for different proposed mechanisms.
The butanamide side chain is typically introduced via an amidation reaction between a carboxylic acid (or its activated derivative, like an acyl chloride) and an aniline (B41778) derivative. The mechanism of this reaction is a well-established nucleophilic acyl substitution.
Studies on Oxidation and Reduction Reactions
The this compound molecule possesses sites susceptible to both oxidation and reduction. The tetrazole ring is generally stable to oxidation, but the butanamide chain and the phenyl ring can undergo oxidative transformations under specific conditions.
While direct oxidation studies on this compound are limited, analogous systems provide insights. For instance, the oxidation of nitrogen-containing compounds can be complex. Mechanistic studies on the formation of N-nitrosodimethylamine from dimethylamine (B145610) have shown that oxidation can proceed via intermediates like 1,1-dimethylhydrazine, which is then further oxidized. nih.gov This suggests that the nitrogen atoms in the butanamide linkage could be susceptible to oxidation, potentially leading to the formation of various byproducts depending on the oxidizing agent and reaction conditions.
Reduction of the tetrazole ring is generally difficult due to its aromatic character. However, the amide carbonyl group can be reduced to an amine using strong reducing agents like lithium aluminum hydride. The phenyl ring can also be hydrogenated under catalytic conditions, though this typically requires high pressure and temperature.
Hydrolysis Mechanisms of the Amide Linkage
The hydrolysis of the amide linkage in this compound is a critical reaction, particularly in biological systems and under acidic or basic conditions. The mechanism of amide hydrolysis has been extensively studied. researchgate.net
Under alkaline conditions, the hydrolysis proceeds via a nucleophilic addition of a hydroxide (B78521) ion to the carbonyl carbon of the amide. This forms a tetrahedral intermediate. researchgate.net The breakdown of this intermediate can either regenerate the starting amide by expelling the hydroxide ion or proceed to the products by cleaving the carbon-nitrogen bond to release the amine and a carboxylate salt. researchgate.net Generally, the expulsion of the hydroxide ion is the thermodynamically favored and faster process, meaning that oxygen exchange with the solvent can occur more rapidly than hydrolysis. researchgate.net
Acid-catalyzed hydrolysis involves the protonation of the amide carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the amine yield the carboxylic acid and the protonated amine.
The rate of hydrolysis is influenced by the pH of the solution. Studies on N-substituted amides have shown that the hydrolysis rate is pH-dependent, with increased rates at both low and high pH. psu.edu At near-neutral pH, the rate is often significantly slower. psu.edu
Table 1: Factors Influencing Amide Hydrolysis Rate
| Factor | Effect on Hydrolysis Rate | Mechanistic Implication |
| pH | Increases at low and high pH | Catalysis by H+ or OH- |
| Temperature | Increases with temperature | Provides activation energy for the reaction |
| Steric Hindrance | Can decrease the rate | Hinders nucleophilic attack at the carbonyl carbon |
| Electronic Effects | Electron-withdrawing groups on the acyl side can increase the rate | Increases the electrophilicity of the carbonyl carbon |
Photochemical Reaction Mechanisms
The photochemical behavior of this compound is expected to be dominated by the tetrazole moiety. Tetrazole-containing compounds are known to undergo photochemical reactions, often involving cleavage of the ring. researchgate.netmdpi.com
A common photochemical pathway for tetrazoles is the extrusion of molecular nitrogen (N2). mdpi.com This can occur through a concerted process or via the formation of radical or zwitterionic intermediates. mdpi.com The specific products formed depend on the substituents on the tetrazole ring and the reaction conditions, such as the solvent. researchgate.netmdpi.com For example, the photochemistry of 1-phenyl-4-allyl-tetrazol-5-one, a related structure, has been shown to yield different products in protic versus aprotic solvents. researchgate.netmdpi.com
Theoretical studies, such as those using density functional theory (DFT), can be employed to investigate the photodegradation mechanisms. researchgate.netmdpi.com These calculations can help to characterize the reaction pathways on different electronic states (e.g., singlet and triplet states) and to identify transition states and intermediates. researchgate.netmdpi.com For this compound, UV irradiation could potentially lead to the formation of highly reactive intermediates following nitrogen extrusion, which could then undergo further reactions to yield a variety of products.
Enzyme Kinetic Mechanism Studies, including inhibition types
Compounds containing the tetrazole functional group are of significant interest in medicinal chemistry due to their ability to act as bioisosteres for carboxylic acids and amides. nih.gov This mimicry allows them to bind to the active sites of enzymes, potentially leading to inhibition. The nitrogen atoms of the tetrazole ring can participate in hydrogen bonding interactions with amino acid residues in the enzyme's active site. nih.gov
While specific enzyme inhibition studies for this compound are not widely reported, related tetrazole derivatives have been investigated as inhibitors of various enzymes, such as cyclooxygenase-2 (COX-2). researchgate.net The inhibitory potency of such compounds is often quantified by their half-maximal inhibitory concentration (IC50).
To understand the mechanism of inhibition, enzyme kinetic studies are performed. These studies typically involve measuring the initial reaction rates at various substrate and inhibitor concentrations. The data is then often plotted using methods like the Lineweaver-Burk or Dixon plots to determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed). nih.gov
Table 2: Common Types of Enzyme Inhibition and Their Kinetic Signatures
| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot |
| Competitive | Unchanged | Increases | Lines intersect on the y-axis |
| Non-competitive | Decreases | Unchanged | Lines intersect on the x-axis |
| Uncompetitive | Decreases | Decreases | Lines are parallel |
| Mixed | Decreases | Increases or decreases | Lines intersect in the second or third quadrant |
The determination of the inhibition constant (Ki) provides a measure of the inhibitor's binding affinity to the enzyme. nih.gov For this compound, its potential as an enzyme inhibitor would depend on the specific enzyme target and the interactions of its structural features with the enzyme's active site. Molecular docking studies can be used to predict the binding mode of the compound within the active site and to identify key interactions. researchgate.netnih.gov
Structure Activity Relationship Sar and Molecular Interactions of N 4 1h Tetrazol 1 Yl Phenyl Butanamide Derivatives
Role of the Tetrazole Ring in Molecular Recognition and Binding
The tetrazole ring is a critical pharmacophore in many biologically active compounds, largely due to its unique electronic and structural properties that facilitate molecular recognition and binding. nih.gov Its utility in medicinal chemistry often stems from its function as a bioisostere of the carboxylic acid group, offering similar acidity and hydrogen bonding capabilities but with improved metabolic stability and lipophilicity. nih.gov
Mimicry of Carboxylate Groups and Hydrogen Bonding Potential
The 1H-tetrazole ring is frequently employed as a nonclassical bioisostere for the carboxylic acid moiety. nih.gov This is due to their comparable pKa values (4.5–4.9 for tetrazole, 4.2–4.4 for carboxylic acid), which means both groups are ionized at a physiological pH of 7.4. nih.gov The planar, nitrogen-rich structure of the tetrazole ring allows for the delocalization of its negative charge, which is favorable for receptor-ligand interactions. nih.gov
This mimicry allows the tetrazole group to form strong hydrogen bonds and electrostatic interactions with biological targets, similar to a carboxylate group. nih.gov The high density of nitrogen atoms in the tetrazole ring can provide more opportunities for hydrogen bonding compared to a carboxylate. researchgate.net A structural analysis revealed that a tetrazolyl group can form four orthogonal hydrogen bonds in the plane of the five-membered ring, a different spatial orientation than the four hydrogen bonds formed by a carboxylate. researchgate.net This distinct hydrogen-bonding geometry can sometimes lead to increased binding affinity by engaging additional residues in the target's binding site. researchgate.net Furthermore, modeling studies suggest that deprotonated tetrazoles may form even stronger hydrogen bonds than corresponding carboxylate groups.
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry used to modify a molecule's physicochemical properties while retaining its biological activity. sciencesnail.com Replacing a carboxylic acid group with a tetrazole ring is a classic example of this strategy. researchgate.net This substitution can lead to several advantages, including:
Improved Metabolic Stability: Tetrazole rings are generally resistant to many metabolic degradation pathways that affect carboxylic acids. nih.gov
Enhanced Lipophilicity: Tetrazolate anions are typically more lipophilic than carboxylates, which can improve a drug candidate's ability to cross cellular membranes. nih.gov
Increased Potency: The unique electronic and hydrogen-bonding properties of the tetrazole ring can lead to a significant increase in binding affinity and potency. A well-known example is the angiotensin II receptor antagonist losartan, where replacing a carboxylic acid with a tetrazole resulted in a 10-fold increase in potency. researchgate.net
However, the high acidity of tetrazoles can sometimes lead to poor membrane permeability, similar to carboxylic acids. sciencesnail.com In such cases, further bioisosteric replacement of the tetrazole with other less acidic heterocycles, such as 5-oxo-1,2,4-oxadiazole, has been explored to improve oral bioavailability. sciencesnail.com
Influence of the Butanamide Moiety on Conformational Flexibility and Binding Affinity
The alkyl chain of the butanamide group possesses considerable flexibility due to the free rotation around its carbon-carbon single bonds. unacademy.com This allows the "tail" of the molecule to adopt numerous conformations, such as the low-energy anti (staggered) and higher-energy gauche (staggered) or eclipsed conformations. unacademy.com This conformational adaptability is crucial, as it enables the ligand to adjust its shape to fit optimally within the three-dimensional space of a protein's binding pocket. nih.gov While ligands rarely bind in their absolute lowest energy conformation, this flexibility allows them to adopt an energetically accessible "bioactive conformation" required for molecular recognition. nih.gov The thermodynamic cost of adopting a higher-energy conformation is ideally offset by the favorable interactions (e.g., hydrogen bonds, van der Waals forces) formed with the target protein. mdpi.com Studies have shown that while many ligands bind with low strain energies, conformational rearrangements costing over 9 kcal/mol can be tolerated in some cases without excessively penalizing binding affinity. nih.gov
The amide group within the butanamide moiety provides a rigid, planar unit that acts as both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). These characteristics are critical for forming specific, directional interactions with amino acid residues in a binding site, thereby anchoring the ligand and contributing significantly to its binding affinity.
Impact of Phenyl Ring Substitution Patterns on Biological Interaction
Modifying the substitution pattern on the phenyl ring of N-[4-(1H-tetrazol-1-yl)phenyl]butanamide derivatives is a key strategy for modulating their biological interactions and optimizing potency. The nature, position, and size of substituents can profoundly affect binding affinity through steric and electronic effects.
SAR studies on structurally related N-phenylisonicotinamide and N-phenylpicolinamide derivatives have demonstrated the importance of phenyl ring substitution. For instance, in a series of xanthine (B1682287) oxidase inhibitors, adding a substituted benzyloxy group at the 4'-position of the phenyl ring was found to be favorable for potency. nih.gov Specifically, an m-cyanobenzyloxy substituent resulted in a compound with an IC₅₀ of 0.031 µM, a 10-fold improvement over the parent compound. nih.gov In another study on mGlu4 positive allosteric modulators, halogen substitutions at the 4-phenyl position significantly impacted affinity, with the order of potency being Cl < H < F < I < Br. nih.gov
The electronic properties of the substituents are also critical. In one study of urease inhibitors, compounds with strong electron-withdrawing groups (e.g., nitro, chloro) on the phenyl ring were found to be highly potent. chemistryjournals.net Conversely, a study on anti-inflammatory agents found that a strongly electron-donating group, such as a para-substituted methoxy (B1213986) group, was detrimental to activity. nih.gov These findings highlight that the optimal electronic properties are highly target-dependent. Substituents can alter the electron density of the phenyl ring, influencing cation-π or π-π stacking interactions with aromatic residues like tyrosine, phenylalanine, or tryptophan in the binding pocket.
Chiral Center Effects on Molecular Interactions
The parent compound, this compound, is achiral. However, the introduction of a chiral center into its derivatives can have a profound impact on their molecular interactions and biological activity. nih.gov Biological targets such as enzymes and receptors are themselves chiral, being composed of L-amino acids. This inherent chirality means they can differentiate between the enantiomers of a chiral ligand, often leading to significant differences in binding affinity and pharmacological effect. nih.govresearchfloor.org
A chiral center could be introduced into the butanamide moiety, for example, by adding a methyl group at the second carbon to create (R)- and (S)-N-[4-(1H-tetrazol-1-yl)phenyl]-2-methylbutanamide. The two resulting enantiomers, despite having identical chemical formulas, would have different three-dimensional arrangements. omicsonline.org This difference in spatial arrangement can lead to one enantiomer (the eutomer) having a much higher affinity for the target than the other (the distomer). nih.gov
For example, in a study of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the S-(+) enantiomers consistently showed much stronger analgesic activity than their R-(-) counterparts. nih.gov In some cases, the R-(-) enantiomers not only had lower affinity but also exhibited a different pharmacological profile, acting as narcotic antagonists. nih.gov This demonstrates that stereochemistry is a critical factor in drug design, as different enantiomers can possess distinct potency and even opposing biological activities. nih.gov
Ligand-Target Binding Affinity and Specificity Studies (in vitro, non-clinical)
The binding affinity of this compound derivatives has been evaluated in various in vitro non-clinical studies against different biological targets. Affinity is typically quantified using metrics such as the inhibition constant (Ki), the dissociation constant (Kd), or the half-maximal inhibitory concentration (IC₅₀). sciencesnail.comresearchgate.net Lower values for these metrics indicate higher binding affinity or potency.
Studies on structurally related compounds demonstrate the potential of this chemical scaffold. For example, a series of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives were developed as xanthine oxidase (XO) inhibitors. The introduction of various substituents on a benzyloxy group attached to the phenyl ring led to a wide range of potencies, with the most potent compound, 2s , exhibiting an IC₅₀ value of 0.031 µM. nih.gov This was a significant improvement over the lead compound and comparable to the positive control, topiroxostat. nih.gov
In another example, a tetrazole derivative was shown to bind to β-catenin with a dissociation constant (Kd) of 0.531 μM and disrupt the β-catenin/Tcf protein-protein interaction with an inhibition constant (Ki) of 3.14 μM. researchgate.net The tables below summarize key in vitro binding data from various studies on related tetrazole-containing compounds.
| Compound | Substitution Pattern (R) | IC₅₀ (µM) |
|---|---|---|
| 2a | H | 1.14 |
| 2d | 4'-F | 0.147 |
| 2g | 4'-Cl | 0.126 |
| 2j | 4'-CN | 0.141 |
| 2s | 3'-CN | 0.031 |
| Topiroxostat (Control) | - | 0.021 |
| Compound | Target | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| Tetrazole Derivative 7 | β-catenin | Kd | 0.531 µM | researchgate.net |
| Tetrazole Derivative 7 | β-catenin/Tcf Interaction | Ki | 3.14 µM | researchgate.net |
| HIT104310526 | TIM-3 | Binding Free Energy (MMGBSA) | -82.87 kcal/mol | nih.gov |
| AV2 (Valsartan Derivative) | Urease | IC₅₀ | 0.28 µM | chemistryjournals.net |
| AV5 (Valsartan Derivative) | Urease | IC₅₀ | 1.29 µM | chemistryjournals.net |
Enzyme Active Site Interactions
The interaction of this compound derivatives with enzyme active sites is likely to be governed by the distinct chemical properties of the tetrazole ring and the butanamide chain.
The tetrazole ring is a well-established bioisostere of the carboxylic acid group, a common feature in many enzyme inhibitors. globalresearchonline.net This mimicry is due to the tetrazole's similar acidity and ability to participate in hydrogen bonding and ionic interactions. The nitrogen-rich tetrazole ring can act as a hydrogen bond acceptor and, in its deprotonated form, can chelate metal ions within an enzyme's active site. For instance, in metallo-β-lactamases, the tetrazole moiety of inhibitors has been observed to directly interact with zinc ions in the active site, displacing a water molecule and disrupting the enzyme's catalytic activity. nih.gov
The butanamide moiety provides a flexible hydrocarbon chain that can engage in hydrophobic interactions within the enzyme's active site. The amide group itself is a crucial functional group capable of forming hydrogen bonds with amino acid residues. The length and conformation of the butyl chain can significantly influence the binding affinity and selectivity of the molecule for a particular enzyme.
Derivatives of the core structure can be synthesized to probe these interactions further. Modifications to the butanamide chain, such as altering its length or introducing substituents, can optimize hydrophobic interactions. Similarly, substitutions on the phenyl ring can modulate the electronic properties of the tetrazole and influence its orientation within the active site.
A study on derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, which share the tetrazole and amide functionalities, demonstrated potent urease inhibition. nih.gov The SAR analysis revealed that the nature and position of substituents on the aryl rings were critical for the inhibitory activity, highlighting the importance of specific interactions with the enzyme's active site. nih.gov
Table 1: Potential Interactions of this compound Moieties with Enzyme Active Sites
| Moiety | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |
| 1H-Tetrazole Ring | Hydrogen Bonding, Ionic Interactions, Metal Chelation | Arginine, Histidine, Lysine, Aspartate, Glutamate, Metal ions (e.g., Zn²⁺) |
| Phenyl Ring | π-π Stacking, Hydrophobic Interactions | Phenylalanine, Tyrosine, Tryptophan |
| Butanamide Chain | Hydrophobic Interactions, Hydrogen Bonding (Amide) | Leucine, Isoleucine, Valine, Alanine, Serine, Threonine |
Receptor Binding Pockets
The interaction of this compound and its derivatives with receptor binding pockets is also anticipated to be a multifaceted process involving various non-covalent interactions.
The 1-phenyltetrazole group can play a significant role in anchoring the ligand within the binding pocket. The planar phenyl ring can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan, which are commonly found in receptor binding sites. The tetrazole ring, with its multiple nitrogen atoms, can form a network of hydrogen bonds with polar amino acid side chains or the peptide backbone.
The butanamide side chain offers conformational flexibility, allowing the molecule to adapt to the specific topology of the receptor's binding pocket. The hydrophobic nature of the butyl group can lead to favorable van der Waals interactions with nonpolar regions of the binding pocket. The amide linkage provides an additional point for hydrogen bonding, further stabilizing the ligand-receptor complex.
Structure-activity relationship studies on related N-phenyltetrazole compounds have provided insights into the structural requirements for high-affinity receptor binding. For instance, the substitution pattern on the phenyl ring can dramatically affect binding affinity and selectivity. Bulky substituents may cause steric hindrance, preventing the ligand from adopting the optimal conformation for binding. amanote.com
Modulation of Biological Pathways and Molecular Targets
Based on the known pharmacological activities of tetrazole and butanamide-containing compounds, this compound derivatives have the potential to modulate a variety of biological pathways and interact with several molecular targets.
Tetrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. researchgate.net These activities often stem from their ability to inhibit key enzymes or antagonize receptors involved in disease pathways. For example, certain tetrazole-containing compounds act as angiotensin II receptor blockers, effectively modulating the renin-angiotensin system and exerting antihypertensive effects. nih.gov Others have been investigated as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX), enzymes central to the inflammatory cascade. nih.gov
Butanamide derivatives also possess a diverse pharmacological profile, with demonstrated anti-inflammatory and enzyme-inhibiting properties. ontosight.ai The butanamide scaffold is present in a number of biologically active molecules, and its derivatives have been explored for their potential to target various enzymes and receptors.
Table 2: Potential Molecular Targets and Modulated Biological Pathways for this compound Derivatives
| Potential Molecular Target Class | Specific Examples | Potential Modulated Biological Pathway |
| Enzymes | Metallo-β-lactamases, Urease, Cyclooxygenases, Lipoxygenases | Bacterial resistance, Urea metabolism, Prostaglandin and leukotriene synthesis (Inflammation) |
| G-Protein Coupled Receptors (GPCRs) | Angiotensin II Receptor | Renin-Angiotensin System (Blood Pressure Regulation) |
| Ion Channels | Sodium Channels | Neuronal excitability |
Further research, including synthesis of a focused library of derivatives and comprehensive biological screening, is necessary to elucidate the specific molecular targets and biological pathways modulated by this compound and to validate its potential as a lead compound in drug discovery.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[4-(1H-tetrazol-1-yl)phenyl]butanamide?
- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes:
- Step 1 : Coupling of a phenyltetrazole precursor with a butanamide derivative using carbodiimide-based coupling agents.
- Step 2 : Purification via column chromatography or recrystallization (e.g., using ethanol/water mixtures).
- Catalysts : Copper sulfate/sodium ascorbate in click chemistry for tetrazole ring formation .
- Key Reagents : Amines, tetrazole derivatives, and halogenation agents (e.g., bromine for substitution reactions) .
Q. How is the structure of This compound characterized?
- Methodological Answer :
- Spectroscopy : Use FT-IR to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹), ¹H/¹³C NMR for proton/carbon assignments (e.g., aromatic protons at δ 7.2–8.1 ppm), and mass spectrometry for molecular weight validation .
- X-ray Crystallography : Resolve planar aromaticity and tetrazole ring geometry (e.g., bond angles ~120° for sp² hybridization) .
Q. What biological activities are reported for this compound?
- Methodological Answer :
- Antibacterial : Tested via bacterial growth inhibition assays (e.g., Klebsiella pneumoniae MIC values) using disk diffusion or broth microdilution .
- Antitumor : Evaluated in cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7), with IC₅₀ values compared to reference drugs .
- Target Interaction : Molecular docking studies (e.g., PDB ID: 7BYE) to predict binding with DNA gyrase or tumor-associated enzymes .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature : Maintain 60–80°C during coupling to enhance reactivity without side-product formation.
- Solvent : Use polar aprotic solvents (e.g., DMF or DMSO) for solubility of intermediates .
- Catalyst Loading : Optimize copper sulfate (0.1–0.5 eq.) in click chemistry to minimize metal contamination .
- Validation : Monitor reaction progress via TLC and HPLC-MS for intermediate purity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Replicate studies under controlled conditions (pH, temperature, cell passage number).
- Orthogonal Assays : Compare enzyme inhibition (e.g., DNA gyrase ATPase activity ) vs. cell-based results (e.g., flow cytometry for apoptosis).
- Structural Analogues : Test derivatives (e.g., replacing tetrazole with triazole) to isolate pharmacophore contributions .
Q. What computational strategies validate target interactions?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., RMSD <2 Å for binding pocket).
- QSAR Modeling : Corrogate substituent effects (e.g., electron-withdrawing groups on phenyl) with activity .
- Free Energy Calculations : Use MM-PBSA to quantify binding affinity (ΔG < -8 kcal/mol for strong inhibitors) .
Q. How to design derivatives for enhanced pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute tetrazole with carboxylate to improve solubility while retaining H-bonding .
- Prodrug Strategies : Introduce ester moieties (e.g., ethyl butanoate) for passive diffusion, with hydrolysis in vivo .
- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (target 2–3) and reduce hepatotoxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
